molecular formula C9H6BrFO2 B578683 3-Bromo-2-fluorocinnamic acid CAS No. 1214791-57-7

3-Bromo-2-fluorocinnamic acid

Cat. No.: B578683
CAS No.: 1214791-57-7
M. Wt: 245.04 g/mol
InChI Key: RWTIAAOXVAUDCJ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorocinnamic acid is a chemical compound that belongs to the class of cinnamic acids. It is characterized by the presence of both bromine and fluorine atoms attached to the cinnamic acid structure. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-Bromo-2-fluorocinnamic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of boron reagents . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction typically proceeds under mild conditions, making it suitable for various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluorocinnamic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like ethanol, acetone, or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted cinnamic acids, while oxidation reactions can yield carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-2-fluorocinnamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorocinnamic acid
  • 2-Fluorocinnamic acid
  • 4-Fluorocinnamic acid
  • 2-Chloro-6-fluorocinnamic acid
  • 2-Chloro-4-fluorocinnamic acid

Uniqueness

3-Bromo-2-fluorocinnamic acid is unique due to the specific positioning of the bromine and fluorine atoms on the cinnamic acid structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-bromo-2-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTIAAOXVAUDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700712
Record name 3-(3-Bromo-2-fluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214791-57-7
Record name 3-(3-Bromo-2-fluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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